molecular formula C21H25ClN2O4S B427036 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

Cat. No.: B427036
M. Wt: 437g/mol
InChI Key: FAPHHDDGSQMRAS-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a benzyl group, and a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(2-(1-azepanyl)ethoxy)benzyl chloride, which is then reacted with N-benzyl-3-chlorobenzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions for these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in azides or nitriles .

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437g/mol

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O4S/c22-19-14-18(29(26,27)23-15-17-8-4-3-5-9-17)10-11-20(19)28-16-21(25)24-12-6-1-2-7-13-24/h3-5,8-11,14,23H,1-2,6-7,12-13,15-16H2

InChI Key

FAPHHDDGSQMRAS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl

Origin of Product

United States

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